3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimido[2,1-f]purine core
- Substituents including 2-chlorobenzyl and phenethyl groups
- A methyl group at the 1-position
These structural components contribute to its interaction with biological targets.
Pharmacological Effects
-
Adenosine Receptor Modulation
- The compound is known to interact with adenosine receptors (ARs), particularly the A1 and A2A subtypes. Research indicates that derivatives of this compound can serve as dual antagonists for these receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. For instance, certain derivatives have shown Ki values in the nanomolar range for both A1 (e.g., 249 nM) and A2A receptors (e.g., 253 nM) .
-
Monoamine Oxidase Inhibition
- Additionally, some studies have reported that this compound exhibits inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic signaling, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
The biological activity of 3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be attributed to its ability to:
- Block Adenosine Receptors : By antagonizing ARs, it can modulate neurotransmitter release and influence various signaling pathways.
- Inhibit MAO-B Activity : This leads to increased levels of monoamines in the brain, potentially improving mood and cognitive function.
Study on Purine Derivatives
A study focused on a series of tetrahydropyrimidine derivatives highlighted the significance of substituents at specific nitrogen positions (N1 and N3) for enhancing biological activity. The findings suggested that introducing various benzyl and phenethyl groups at position 8 significantly improved receptor affinity and selectivity .
Comparative Analysis of Related Compounds
Compound Name | Ki (nM) A1 | Ki (nM) A2A | IC50 MAO-B (nM) |
---|---|---|---|
3-(2-chlorobenzyl)-1-methyl derivative | 249 | 253 | 508 |
8-(3,4-Dichlorobenzyl) derivative | 351 | 322 | 260 |
This table summarizes the comparative affinities of various derivatives against adenosine receptors and MAO-B, illustrating the potential of modifications in enhancing pharmacological properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-10-5-6-11-19(18)25)29-14-7-13-28(23(29)26-21)15-12-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVJKRYAMQTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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